2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 339336-51-5
VCID: VC15493765
InChI: InChI=1S/C23H22N4O3S/c1-13-7-8-31-21(13)19-16(12-24)22(25)26(14-5-4-6-15(9-14)27(29)30)17-10-23(2,3)11-18(28)20(17)19/h4-9,19H,10-11,25H2,1-3H3
SMILES:
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.5 g/mol

2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 339336-51-5

Cat. No.: VC15493765

Molecular Formula: C23H22N4O3S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 339336-51-5

Specification

CAS No. 339336-51-5
Molecular Formula C23H22N4O3S
Molecular Weight 434.5 g/mol
IUPAC Name 2-amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C23H22N4O3S/c1-13-7-8-31-21(13)19-16(12-24)22(25)26(14-5-4-6-15(9-14)27(29)30)17-10-23(2,3)11-18(28)20(17)19/h4-9,19H,10-11,25H2,1-3H3
Standard InChI Key AFWKZIHGAOSTFX-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a hexahydroquinoline scaffold fused with a cyclohexenone ring, substituted at positions 1, 3, 4, and 7. Key structural elements include:

  • A 3-nitrophenyl group at position 1, contributing electron-withdrawing effects.

  • A 3-methylthiophene moiety at position 4, enhancing lipophilicity.

  • A cyano group at position 3, enabling hydrogen bonding interactions.

  • Two methyl groups at position 7, influencing steric bulk and conformational stability .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number339336-51-5
Molecular FormulaC23H22N4O3S
Molecular Weight434.5 g/mol
IUPAC Name2-amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Canonical SMILESCC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)N+[O-])N)C#N

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, related hexahydroquinoline derivatives exhibit sofa conformations in cyclohexene rings and flattened boat conformations in pyran systems . Infrared (IR) spectra of analogs show characteristic peaks for NH2 (~3375 cm⁻¹), C=O (~1677 cm⁻¹), and CN (~2187 cm⁻¹) . Nuclear magnetic resonance (NMR) data for similar compounds reveal proton environments consistent with quinoline hydrogens (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.1 ppm) .

Synthesis and Optimization

Hantzsch Multicomponent Reaction

The compound is synthesized via modified Hantzsch reactions, which condense aldehydes, enolizable ketones, and ammonia donors. A representative protocol involves:

  • Reacting 3-nitrobenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), 3-methylthiophene-2-carbaldehyde, and malononitrile.

  • Using ammonium acetate as a nitrogen source and ethanol-water as a solvent.

  • Catalyzing with sodium formate (20 mol%) at room temperature for 2–4 hours .

Table 2: Synthetic Parameters for Hexahydroquinoline Derivatives

ParameterConditionsYield (%)Reference
CatalystSodium formate (20 mol%)82
SolventEthanol:H2O (5:1)
Reaction Time2–4 hours75–90
TemperatureRoom temperature

Purification and Characterization

Crude products are purified via recrystallization from ethanol, yielding white crystalline solids. Analytical techniques include:

  • Thin-layer chromatography (TLC): Rf = 0.82 (ethyl acetate) .

  • High-resolution mass spectrometry (HRMS): [M + Na]+ at m/z 457.1426 (calculated 457.1422) .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Hexahydroquinoline derivatives inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, reducing prostaglandin and leukotriene synthesis. In LPS-induced 3T3 fibroblasts, analogs decrease reactive oxygen species (ROS) by 40–60% and suppress TGF-β1 levels by 30–50% . The 3-methylthiophene group may enhance membrane permeability, targeting intracellular inflammatory mediators .

Table 3: Biological Activity of Related Compounds

CompoundTarget PathwayIC50 / Inhibition %Model System
Hexahydroquinoline-3-carboxylateTGF-β135% reduction3T3 fibroblasts
1,4-DHP derivativesCalcium channels15–25 μMCardiac myocytes

Comparative Analysis with Structural Analogs

Substituent Effects

  • Nitro Group: The 3-nitro substituent on the phenyl ring enhances electron-deficient character, improving binding to enzymatic active sites .

  • Thiophene vs. Phenyl: Thiophene-containing derivatives exhibit 20% higher ROS scavenging activity compared to phenyl analogs, likely due to sulfur’s polarizability .

Conformational Flexibility

X-ray crystallography of ethyl 2-amino-4-nitrophenyl-5-oxo-hexahydroquinoline-3-carboxylate reveals a triclinic crystal system (a = 5.9101 Å, b = 10.619 Å, c = 16.466 Å) with intermolecular N–H···O hydrogen bonds stabilizing the lattice . Such interactions may explain the solubility limitations of the title compound in aqueous media.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator